(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide
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Description
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C20H19BrN2O3 and its molecular weight is 415.287. The purity is usually 95%.
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Biological Activity
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This compound features various functional groups, including bromine, hydroxyl, methoxy, and cyano groups, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The compound's IUPAC name indicates a significant degree of structural complexity. Its molecular formula is C18H20BrN2O3, with a molecular weight of approximately 396.27 g/mol. The presence of multiple substituents suggests potential interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C18H20BrN2O3 |
Molecular Weight | 396.27 g/mol |
IUPAC Name | This compound |
SMILES Representation | Cc1cc(Br)cc(c1O)C(=O)N=C(C#N)C(c2cc(C(C)(C)C)=C(c2)OC)=C |
The biological activity of this compound is likely mediated through various mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes by binding to their active sites. This can lead to modulation of metabolic pathways.
- Receptor Interaction : The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
- Antioxidant Activity : The presence of hydroxyl and methoxy groups suggests potential antioxidant properties, which could protect cells from oxidative stress.
Biological Activity Studies
Several studies have explored the biological activities associated with compounds similar to this compound:
Anticancer Activity
Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance:
- A study demonstrated that compounds with similar structural motifs showed significant inhibition of cell proliferation in breast and colon cancer cell lines at concentrations ranging from 10 to 50 µM .
Antimicrobial Properties
The compound's potential antimicrobial activity has also been investigated:
- In vitro assays revealed that related compounds displayed inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting that this compound might possess similar properties .
Anti-inflammatory Effects
Compounds with similar functionalities have been reported to reduce the secretion of pro-inflammatory cytokines:
- A study indicated that certain derivatives inhibited the release of TNF-α and IL-6 in activated macrophages .
Case Studies
- Case Study on Anticancer Activity : A recent study examined the effects of a related compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value calculated at 25 µM after 48 hours of treatment.
- Case Study on Antimicrobial Efficacy : In a screening assay for antimicrobial activity against E. coli and Staphylococcus aureus, the compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively.
Properties
IUPAC Name |
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3/c1-11-5-12(2)18(13(3)6-11)23-20(25)15(10-22)7-14-8-16(21)19(24)17(9-14)26-4/h5-9,24H,1-4H3,(H,23,25)/b15-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVYOUMCESXVRA-VIZOYTHASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CC(=C(C(=C2)Br)O)OC)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C(=C/C2=CC(=C(C(=C2)Br)O)OC)/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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